molecular formula C15H16ClNO2S B165452 3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid CAS No. 138568-80-6

3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid

Cat. No.: B165452
CAS No.: 138568-80-6
M. Wt: 309.8 g/mol
InChI Key: ABXQPZSSKLIRJV-UHFFFAOYSA-N
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Description

3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of α-haloketones with thiourea under basic conditions.

    Substitution Reactions: The isopropyl group is introduced at the 4-position of the thiazole ring through alkylation reactions.

    Coupling with Chlorophenyl Group: The chlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Propanoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) are employed.

    Esterification: Acid chlorides and alcohols are used under acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydrothiazole Derivatives: From reduction reactions.

    Substituted Chlorophenyl Derivatives: From substitution reactions.

    Esters: From esterification reactions.

Scientific Research Applications

3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropylthiazol-2-yl)benzoic acid
  • 4-(4-Isopropylthiazol-2-yl)phenylacetic acid
  • 2-(4-Isopropylthiazol-2-yl)-3-chlorobenzoic acid

Uniqueness

3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the isopropylthiazole and chlorophenyl groups enhances its potential as a multitargeted bioactive molecule .

Properties

CAS No.

138568-80-6

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

2-[3-chloro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C15H16ClNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19)

InChI Key

ABXQPZSSKLIRJV-UHFFFAOYSA-N

SMILES

CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl

Canonical SMILES

CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl

Origin of Product

United States

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